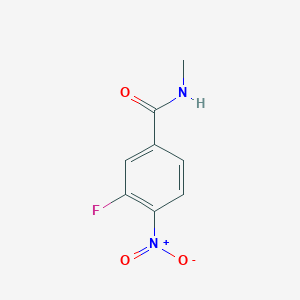

3-Fluoro-N-methyl-4-nitrobenzamide

Description

Contextual Significance of Halogenated Nitroaromatic Compounds in Organic Synthesis

Halogenated nitroaromatic compounds are a class of molecules that hold a position of considerable importance in the realm of organic synthesis. mdpi-res.comnih.gov The presence of both a halogen atom and a nitro group on an aromatic ring imparts unique reactivity to these compounds. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions. mdpi-res.com This allows for the displacement of the halogen atom or other leaving groups by a wide variety of nucleophiles, a fundamental transformation in the construction of more complex molecules.

Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, through reduction. acs.org This versatility makes halogenated nitroaromatics key precursors for a diverse array of compounds, including pharmaceuticals, agrochemicals, dyes, and materials. scispace.com The specific halogen present also influences the reactivity and potential for cross-coupling reactions, further expanding their synthetic utility.

Strategic Position of 3-Fluoro-N-methyl-4-nitrobenzamide as a Synthetic Intermediate

This compound (CAS No. 749927-81-7) is a prime example of a strategically designed synthetic intermediate. Its chemical structure, featuring a fluorine atom, a nitro group, and an N-methylbenzamide moiety, is tailored for specific and sequential chemical modifications.

The fluorine atom at the 3-position and the nitro group at the 4-position on the benzene (B151609) ring create a specific electronic environment that influences the reactivity of the molecule. The N-methylbenzamide group provides a handle for further derivatization or can be a crucial part of the final target molecule's pharmacophore. A key application of this compound is as an intermediate in the synthesis of pharmaceuticals. For instance, it is a documented precursor in the preparation of Enzalutamide, a potent anti-androgen agent used in the treatment of prostate cancer. researchgate.net

The synthesis of this compound itself can be achieved through a multi-step process. One reported method involves the oxidation of 2-fluoro-4-nitrotoluene (B45272) to 2-fluoro-4-nitrobenzoic acid, followed by chlorination and subsequent amination with methylamine (B109427) to yield the final product. researchgate.netgoogle.com

Interactive Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7FN2O3 |

| Molecular Weight | 198.15 g/mol |

| CAS Number | 749927-81-7 |

| Appearance | Pale-yellow to Yellow-brown Solid |

| Purity | Typically >95% |

Overview of Research Trajectories for Complex Molecular Scaffolds Utilizing this compound

The unique structural attributes of this compound have positioned it as a valuable starting material for the synthesis of more elaborate molecular scaffolds, particularly in the field of medicinal chemistry. Research efforts have demonstrated its utility in constructing molecules with specific biological activities.

A significant research trajectory involves the use of this compound in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. nih.gov PARP inhibitors are a class of drugs that have shown promise in cancer therapy. The core structure of many PARP inhibitors contains an aromatic ring with a carboxamide moiety, a feature present in this compound. nih.gov The synthetic strategy often involves the reduction of the nitro group to an amine, which can then be further functionalized to build the desired heterocyclic systems characteristic of many PARP inhibitors.

Another area of research focuses on leveraging the reactivity of the fluoro and nitro groups for the construction of novel heterocyclic compounds. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution of the fluorine atom, allowing for the introduction of various side chains and the formation of new ring systems. This approach has been explored in the development of potential antitubercular agents. mdpi.com The subsequent reduction of the nitro group provides a key amine intermediate that can be used in cyclization reactions to form complex polycyclic structures.

The development of new synthetic methodologies that utilize this compound as a platform is an ongoing area of investigation. This includes exploring novel coupling reactions and functional group transformations to expand the diversity of accessible molecular scaffolds for drug discovery and materials science.

Properties

IUPAC Name |

3-fluoro-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-7(11(13)14)6(9)4-5/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCCVNYDXFXGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro N Methyl 4 Nitrobenzamide

Precursor Synthesis and Derivatization Strategies of 3-Fluoro-4-nitrobenzoic Acid

The cornerstone of synthesizing the target benzamide (B126) is the efficient production of its carboxylic acid precursor, 3-fluoro-4-nitrobenzoic acid. nih.gov This intermediate is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and a nitro group at the 4-position. nbinno.com Its synthesis is typically achieved through the oxidation of a suitable precursor or by the strategic introduction of functional groups onto an aromatic system.

A primary route to 3-fluoro-4-nitrobenzoic acid involves the oxidation of a methyl or benzyl (B1604629) group attached to the fluoronitroaromatic ring. Vigorous oxidation of alkylbenzenes is a well-established method for preparing aromatic carboxylic acids. ncert.nic.in

One effective method starts from 3-fluoro-4-nitrotoluene (B108573) (also known as 2-fluoro-4-methyl-1-nitro-benzene). The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. For instance, heating 3-fluoro-4-nitrotoluene with potassium dichromate and concentrated sulfuric acid in a glacial acetic acid solvent yields 3-fluoro-4-nitrobenzoic acid. chemicalbook.com A similar transformation on an isomeric compound, 2-fluoro-4-nitrotoluene (B45272), has been achieved using potassium permanganate (B83412) in the presence of a phase transfer catalyst, resulting in a 74% yield. researchgate.net

Another common precursor is 3-fluoro-4-nitrobenzyl alcohol. This alcohol can be oxidized to the corresponding carboxylic acid using Jones reagent, which is a solution of chromium trioxide in diluted sulfuric acid. nbinno.comchemicalbook.com The reaction is typically performed in acetone (B3395972) at a low temperature (0°C) to ensure product stability, followed by quenching with isopropanol. chemicalbook.com

An alternative strategy involves modifying a pre-existing aromatic ring through functional group interconversion, most notably electrophilic aromatic substitution. For example, a nitration reaction can introduce a nitro group onto a fluorinated benzene (B151609) derivative.

This principle is demonstrated in the synthesis of the isomeric 4-fluoro-3-nitrobenzoic acid, where 4-fluorobenzoic acid is treated with a mixture of nitric acid and concentrated sulfuric acid at low temperatures. prepchem.comchemicalbook.com The reaction proceeds by pouring the mixture over ice after stirring, which precipitates the nitrated product. prepchem.com This method highlights how a fluorine-substituted aromatic acid can be further functionalized via nitration to install the required nitro group, a key synthetic step that is broadly applicable in this area of chemistry.

Amide Bond Formation via Coupling Reactions

The final step in the synthesis of 3-Fluoro-N-methyl-4-nitrobenzamide is the creation of an amide bond between the carboxylic acid group of 3-fluoro-4-nitrobenzoic acid and methylamine (B109427). This is typically achieved by activating the carboxylic acid to facilitate the nucleophilic attack by the amine.

A widely used and robust method for this transformation involves a two-step sequence. First, the carboxylic acid is converted into a more reactive acyl chloride intermediate. This is commonly accomplished by reacting 3-fluoro-4-nitrobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comgoogle.com The resulting 3-fluoro-4-nitrobenzoyl chloride is then reacted with methylamine without extensive purification to yield the final N-methyl amide product. google.com

The reaction between the acyl chloride and the amine generates hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, a base is added to act as an acid scavenger. While an excess of the reactant amine can serve this purpose, it is often more efficient to use a non-nucleophilic tertiary amine.

N,N-Diisopropylethylamine (DIEA) is a common choice for this role due to its steric hindrance, which prevents it from competing with methylamine in reacting with the acyl chloride. Similarly, triethylamine (B128534) is used in the Schotten-Baumann reaction, a facile method for synthesizing amides from acyl chlorides and amines. mdpi.com

Beyond the acyl chloride route, direct coupling of the carboxylic acid with the amine can be achieved using various peptide coupling reagents. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are designed to facilitate amide bond formation under mild conditions. biosynth.com

The choice of solvent and reaction conditions has a significant impact on the efficiency and outcome of the amidation reaction. Aprotic solvents are generally preferred to avoid side reactions with the reactive acyl chloride intermediate. Dichloromethane (B109758) is a frequently used solvent for these reactions, allowing for easy workup and product isolation. google.commdpi.com

Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrates and the desired reaction time. google.com For example, the reaction of an acyl chloride with an amine in the presence of triethylamine in dichloromethane can be complete in as little as 30 minutes. mdpi.com Careful control of these parameters is essential for maximizing the yield and minimizing the formation of impurities. In the synthesis of the isomeric 2-fluoro-N-methyl-4-nitrobenzamide via the chlorination/amination sequence, a high yield of 95% has been reported, demonstrating the effectiveness of this methodology. researchgate.net

For the large-scale industrial synthesis of this compound, several factors must be considered. The economic viability of the process favors the use of inexpensive and readily available reagents, such as thionyl chloride, potassium dichromate, and methylamine. chemicalbook.comgoogle.com

Process intensification focuses on maximizing efficiency. This includes optimizing reaction times and temperatures to increase throughput and reduce energy consumption. The selection of the synthetic route itself is a critical consideration. While chromium-based reagents like Jones reagent and potassium dichromate are effective, they pose significant environmental and disposal challenges. chemicalbook.com Alternative, "greener" oxidants like potassium permanganate may be preferable for industrial applications. researchgate.net The development of a clean, high-yielding, and environmentally friendly hydrogenation technique would also be a significant advancement. researchgate.net Ultimately, a scalable process must balance cost, efficiency, safety, and environmental impact.

Alternative Synthetic Pathways to this compound

Beyond classical methods that may involve the conversion of the carboxylic acid to a more reactive acyl halide, alternative pathways offer more direct and often milder conditions for the synthesis of this compound. These contemporary strategies are centered on improving reaction efficiency, reducing the number of synthetic steps, and utilizing readily available reagents.

Exploration of Direct Amidations

Direct amidation involves the formation of the amide bond between a carboxylic acid and an amine in a single step, facilitated by a coupling reagent. This approach avoids the need to first activate the carboxylic acid to an acyl chloride or anhydride, which can be advantageous in terms of step economy and the avoidance of harsh reagents.

The direct amidation of 3-fluoro-4-nitrobenzoic acid with methylamine represents a primary route to this compound. This reaction is typically mediated by a variety of coupling agents that activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine. Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.

A plausible synthetic scheme for the direct amidation is as follows:

Scheme 1: Direct amidation of 3-fluoro-4-nitrobenzoic acid with methylamine using a coupling agent.

Detailed research findings on the amidation of structurally similar compounds, such as 2-fluoro-4-nitrobenzoic acid, demonstrate the viability of this method. For instance, the synthesis of 2-fluoro-4-nitrobenzamide (B1321429) from 2-fluoro-4-nitrobenzoic acid and ammonium (B1175870) chloride was successfully achieved using EDC and HOBt in N,N-dimethylformamide (DMF). A similar protocol could be adapted for the synthesis of the title compound.

The choice of solvent is crucial, with polar aprotic solvents like DMF, dichloromethane (DCM), or acetonitrile (B52724) being common. The reaction is typically carried out at room temperature. The workup usually involves an aqueous wash to remove the water-soluble byproducts of the coupling agent and any unreacted starting materials.

| Starting Material | Reagents | Product | Reference |

| 3-Fluoro-4-nitrobenzoic acid | Methylamine, Coupling Agent (e.g., EDC, HATU), Base (e.g., DIPEA) | This compound | Analogous to acs.org |

| 2-Fluoro-4-nitrobenzoic acid | Ammonium chloride, EDC, HOBt, DIPEA | 2-Fluoro-4-nitrobenzamide | |

| Carboxylic Acids | Amines, DAST | Amides | acs.orgacs.org |

This table presents plausible and reported conditions for direct amidation reactions relevant to the synthesis of this compound.

Another approach involves the use of phosphonium- or uranium-based coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). These reagents are known for their high efficiency in promoting amide bond formation, even with less reactive substrates.

Evaluation of Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a powerful strategy for the rapid synthesis of complex molecules. For the synthesis of amide-containing structures, the Ugi and Passerini reactions are prominent examples of MCRs.

The Ugi four-component reaction (U-4CR) brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.com Theoretically, this compound could be synthesized via a modified Ugi reaction. This would likely involve a three-component variation where a pre-formed imine from an appropriate aldehyde and methylamine reacts with 3-fluoro-4-nitrobenzoic acid and a suitable isocyanide. The resulting Ugi product could then be further transformed to yield the target amide. However, a direct synthesis of this compound via a standard Ugi reaction is not straightforward as the desired product is a simple amide, not a bis-amide.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov Similar to the Ugi reaction, the direct formation of this compound via a standard Passerini reaction is not feasible. The product of a Passerini reaction contains an α-acyloxy group, which is not present in the target molecule.

While a direct one-pot synthesis of this compound using these classical MCRs is not apparent, they are powerful tools for generating molecular diversity and could be employed to create derivatives or more complex structures containing the this compound scaffold in a highly convergent manner. For example, if a synthetic target contained this amide as part of a larger, more complex structure, an MCR approach could be a highly efficient strategy.

| Multi-Component Reaction | Reactants | Typical Product | Applicability to Target Synthesis | Reference |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Indirect; could be used to build more complex scaffolds containing the target amide moiety. | wikipedia.orgnumberanalytics.comyoutube.comnih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Indirect; product structure differs significantly from the target compound. | wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net |

This table evaluates the applicability of common multi-component reactions for the synthesis of this compound.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 Fluoro N Methyl 4 Nitrobenzamide

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The benzene (B151609) ring in 3-Fluoro-N-methyl-4-nitrobenzamide is activated towards nucleophilic attack due to the presence of a strongly electron-withdrawing nitro group. This activation is crucial for facilitating Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone of modern organic synthesis. wikipedia.orgrsc.orgrsc.orgmdpi.com

Mechanisms and Regioselectivity of SNAr Reactions

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. This intermediate is negatively charged and has lost its aromaticity. The stability of this complex is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. In the second step, the aromaticity is restored by the elimination of the fluoride (B91410) ion, which is a good leaving group.

The regioselectivity of the SNAr reaction is directed by the activating groups. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this compound, the fluorine atom is located at the ortho position relative to the nitro group, making it the primary site for nucleophilic substitution.

Influence of Nucleophile Structure on Reaction Kinetics

The rate of SNAr reactions is significantly influenced by the nature of the attacking nucleophile. Generally, more nucleophilic species will react faster. The nucleophilicity of a reagent is dependent on several factors, including its basicity, polarizability, and the solvent used. For instance, in the synthesis of related compounds, various nucleophiles such as amines and phenols are employed to displace the fluorine atom.

While specific kinetic data for the reaction of this compound with a range of nucleophiles is not extensively documented in the literature, general principles of SNAr reactions suggest that stronger nucleophiles would lead to faster reaction rates. For example, in the synthesis of pharmaceutical intermediates, the displacement of the fluorine by a piperazine (B1678402) derivative is a key step, indicating that secondary amines are effective nucleophiles for this substrate.

A study on the related compound 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide noted that a simple Williamson ether synthesis to displace the fluorine with an alcohol did not proceed to completion under standard conditions, suggesting that the fluorine atom in this system may not be as labile as in other activated aromatic systems. mdpi.com

Substituent Effects on SNAr Reactivity

In a study of 3-fluoro-5-nitrobenzotrifluorides, the relative mobility of the fluorine atom versus a nitro group was investigated, providing insights into the leaving group ability in similarly activated systems. researchgate.net Such studies help in predicting the outcome of competitive SNAr reactions.

Reactions Involving the Nitro Group

The nitro group in this compound is not only an activating group for SNAr but also a reactive functional group in its own right. It can undergo various transformations, most notably reduction to an amino group.

Reductive Transformations of the Nitro Moiety

The reduction of the nitro group to a primary amine is a common and synthetically valuable transformation. This reaction is a key step in the synthesis of the anti-cancer drug Enzalutamide, where 4-amino-2-fluoro-N-methyl-benzamide is a crucial intermediate. researchgate.net

A well-established method for this reduction is catalytic hydrogenation. For example, 2-fluoro-N-methyl-4-nitrobenzamide can be hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst to afford 4-amino-2-fluoro-N-methyl-benzamide in high yield. researchgate.net Other metal-based reducing agents such as iron, tin, or zinc in the presence of acid are also commonly used for the reduction of aromatic nitro groups. masterorganicchemistry.com Furthermore, metal-free reduction methods using reagents like trichlorosilane (B8805176) or bis(pinacolato)diboron (B136004) (B2pin2) have been developed for the chemoselective reduction of nitro compounds. doi.orgbeilstein-journals.org

| Starting Material | Reducing Agent | Product | Yield | Reference |

| 2-Fluoro-N-methyl-4-nitrobenzamide | H₂, Pd/C | 4-Amino-2-fluoro-N-methyl-benzamide | 98% | researchgate.net |

| Aromatic Nitro Compounds | Fe, HCl | Aromatic Amines | - | masterorganicchemistry.com |

| Aromatic Nitro Compounds | HSiCl₃, Tertiary Amine | Aromatic Amines | High | beilstein-journals.org |

| Aromatic Nitro Compounds | B₂pin₂, NaOH | Aromatic Amines | Good | doi.org |

Potential for Nitro-Group-Mediated Rearrangements

While less common than reduction, the nitro group on an aromatic ring can participate in rearrangement reactions under specific conditions. One such example is the von Richter rearrangement, where treatment of an aromatic nitro compound with cyanide leads to the displacement of the nitro group and the introduction of a carboxylic acid group ortho to the original position of the nitro group. wikipedia.org

Additionally, rearrangements of aromatic nitro compounds can be induced under strongly acidic conditions. houstonmethodist.orgrsc.orgrsc.org For instance, some substituted 2-nitroanilines have been observed to rearrange in concentrated sulfuric acid. rsc.org A study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines also revealed an unexpected migration of the nitro group. clockss.org Although these specific rearrangements have not been reported for this compound itself, they represent potential, albeit likely low-yielding, reaction pathways under specific conditions.

Chemical Modifications and Transformations of the N-Methyl Amide Functionality

The hydrolysis of amides to their corresponding carboxylic acids is a fundamental organic reaction, typically requiring acidic or basic conditions and heat. The stability of the amide bond in this compound is significantly influenced by the electronic environment of the benzene ring.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon and facilitates the attack of a water molecule. In contrast, under basic conditions, the direct attack of a hydroxide (B78521) ion on the carbonyl carbon forms a tetrahedral intermediate. The rate-determining step in the alkaline hydrolysis of similar N-methyl-p-nitrobenzamides has been suggested to be the departure of the amine from this intermediate.

The N-methyl group itself can have a modest impact on the rate of hydrolysis. Steric hindrance around the carbonyl group is generally not a significant factor for a methyl group. Electronically, the methyl group is weakly electron-donating, which might slightly counteract the electron-withdrawing effect of the aromatic ring, but this effect is likely minor compared to the influence of the nitro and fluoro substituents.

Table 1: General Factors Influencing the Rate of Amide Hydrolysis

| Factor | Effect on Hydrolysis Rate | Rationale |

| Electron-withdrawing groups on the aromatic ring | Increase | Enhance the electrophilicity of the carbonyl carbon. |

| Electron-donating groups on the aromatic ring | Decrease | Reduce the electrophilicity of the carbonyl carbon. |

| Steric hindrance around the carbonyl group | Decrease | Hinder the approach of the nucleophile. |

| N-substitution | Can have varied effects | N-alkylation can influence electronic effects and steric accessibility. |

It is important to note that these are general trends, and the actual hydrolytic stability of this compound would need to be determined experimentally.

The N-methyl amide functionality of this compound offers several possibilities for chemical modification, allowing for the synthesis of a variety of derivatives. These transformations can target the nitrogen atom or the carbonyl group.

One common reaction is the N-alkylation of the amide. While this specific compound already possesses an N-methyl group, further alkylation to form a tertiary amide is theoretically possible, though it would require harsh conditions and a strong alkylating agent.

More relevant are reactions that modify the amide linkage itself. For instance, the amide can be reduced to the corresponding amine, N-methyl-2-fluoro-5-nitrobenzylamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Another potential derivatization is the conversion to thioamides . This can be accomplished by treating the amide with a thionating agent such as Lawesson's reagent. The resulting thioamide would have altered chemical and physical properties.

Furthermore, the amide can be a precursor for the synthesis of other functional groups. For example, dehydration of the corresponding primary amide (if synthesized) could yield a nitrile. While this is not a direct derivatization of the N-methyl amide, it highlights the synthetic utility of the core benzamide (B126) structure.

Table 2: Potential Derivatization Reactions of the N-Methyl Amide Group

| Reaction Type | Reagents | Potential Product |

| Reduction | LiAlH₄ | N-methyl-2-fluoro-5-nitrobenzylamine |

| Thionation | Lawesson's Reagent | 3-Fluoro-N-methyl-4-nitrobenzothioamide |

| N-Demethylation | Strong acid/base, heat (challenging) | 3-Fluoro-4-nitrobenzamide |

The feasibility and specific conditions for these reactions on this compound would need experimental verification, as the presence of the other functional groups (nitro and fluoro) could influence the reaction pathways and yields.

Investigating Ortho-Directing Group Effects in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic nature of the existing substituents. In this compound, the directing effects of the fluoro, nitro, and N-methylbenzamide groups are in competition.

The nitro group (-NO₂) is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. The positions ortho and para to the nitro group are particularly deactivated.

The fluorine atom (-F) is also a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at the ortho or para positions.

In the case of this compound, the positions on the aromatic ring available for substitution are C2, C5, and C6.

Position C2: This position is ortho to the fluorine and meta to the nitro group.

Position C5: This position is ortho to the nitro group and meta to the fluorine and the amide group.

Position C6: This position is ortho to the amide group and meta to the nitro group.

Considering the directing effects:

The powerful meta-directing nitro group at C4 will strongly favor substitution at C2 and C6.

The ortho, para-directing fluorine atom at C3 will direct towards C2 and C4 (which is already substituted).

The N-methyl amide group at C1, if acting as an ortho, para-director, would direct towards C2 and C6. If it acts as a meta-director (under strongly acidic conditions), it would direct towards C3 and C5.

Table 3: Predicted Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

| -F | C3 | Deactivating | Ortho, Para |

| -NO₂ | C4 | Strongly Deactivating | Meta |

| -CONHCH₃ | C1 | Deactivating | Ortho, Para (or Meta under strong acid) |

The precise outcome of an EAS reaction would depend on the specific electrophile and the reaction conditions, but the positions ortho to the nitro group (C3 and C5) are expected to be the least favored for substitution.

Role of 3 Fluoro N Methyl 4 Nitrobenzamide As a Versatile Building Block in Chemical Synthesis

Construction of Benzimidazole-Containing Molecular Architectures

The synthesis of benzimidazole (B57391) scaffolds is a cornerstone of medicinal chemistry, owing to their presence in numerous biologically active compounds. The general strategy for forming the benzimidazole ring involves the cyclization of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent.

Theoretically, 3-Fluoro-N-methyl-4-nitrobenzamide could serve as a precursor to a key o-phenylenediamine intermediate. The process would involve the reduction of the nitro group at the 4-position to an amine and the substitution of the fluorine atom at the 3-position with an amino group. The reduction of the nitro group is a standard transformation, often accomplished with reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The subsequent nucleophilic aromatic substitution of the fluorine atom would likely require harsh reaction conditions due to the deactivating effect of the benzamide (B126) group.

Once the diamine is formed, cyclization with a suitable aldehyde or carboxylic acid would yield the benzimidazole core. The reaction with an aldehyde, for instance, proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole. Microwave-assisted synthesis has been shown to be an efficient method for such cyclizations, often leading to higher yields and shorter reaction times.

Should this compound be successfully converted to a benzimidazole core, several strategies could be employed for diversification. The N-methylbenzamide moiety offers a handle for further modification. For instance, the amide bond could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with a variety of amines to introduce diverse substituents.

Furthermore, if the fluorine atom is retained in the final benzimidazole product, it can serve as a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The position of the fluorine atom on the benzene (B151609) ring of the benzimidazole scaffold can significantly influence the molecule's biological activity.

Application in DNA-Encoded Chemical Library (DEC-Tec) Synthesis

DNA-Encoded Chemical Libraries (DECLs) have emerged as a powerful tool for the discovery of novel bioactive molecules. The synthesis of these libraries requires chemical reactions that are compatible with the DNA tag.

In the context of DECLs, this compound could potentially be used as a building block. Its carboxylic acid derivative (3-fluoro-4-nitrobenzoic acid) could be coupled to a DNA-linked amine using standard amide bond formation protocols that are known to be DNA-compatible. The resulting amide could then undergo further reactions. The nitro group could be reduced to an amine, which could then be acylated or used in other diversification reactions. The fluorine atom also provides a potential site for late-stage functionalization within the library synthesis.

The use of fluorinated building blocks like this compound in DECLs could expand the chemical space of these libraries. Fluorine atoms can impart unique properties to molecules, such as increased metabolic stability and enhanced binding affinity. Methodological advancements that allow for the efficient incorporation and subsequent modification of such building blocks are crucial for the generation of diverse and effective libraries.

Synthesis of Related N-Methylbenzamide Derivatives

The synthesis of N-methylbenzamide derivatives is of significant interest in medicinal chemistry. For example, the related compound 4-amino-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of enzalutamide, a potent anti-prostate cancer drug. researchgate.net

The synthesis of this compound itself would likely start from 3-fluoro-4-nitrobenzoic acid. This acid can be converted to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride. Subsequent reaction with methylamine (B109427) would then yield the desired N-methylbenzamide. The synthesis of related N-substituted benzamides often follows this general and robust synthetic route. mdpi.com

Positional Isomers and Analogues (e.g., 4-Fluoro-N-methyl-3-nitrobenzamide)

The specific placement of functional groups on the aromatic ring of this compound profoundly influences its chemical reactivity and its utility as a synthetic intermediate. A notable positional isomer is 4-Fluoro-N-methyl-3-nitrobenzamide, where the fluorine and nitro groups have swapped positions. This seemingly minor change has significant implications for the electronic properties of the molecule and, consequently, its reaction pathways.

The synthesis of these isomers typically starts from the corresponding substituted benzoic acids. For instance, the synthesis of this compound would likely proceed via the amidation of 3-fluoro-4-nitrobenzoic acid. This precursor can be synthesized through methods such as the oxidation of 2-fluoro-4-methyl-1-nitrobenzene using strong oxidizing agents like potassium dichromate in sulfuric acid. chemicalbook.com Another route to a key precursor, 3-nitro-4-fluoro-benzoic acid, involves the nitration of p-fluorobenzoic acid. prepchem.com Once the carboxylic acid is obtained, standard amidation procedures, such as conversion to the acyl chloride followed by reaction with methylamine, can be employed to furnish the final product.

Conversely, the synthesis of the isomer, 4-Fluoro-N-methyl-3-nitrobenzamide, would start from 4-fluoro-3-nitrobenzoic acid. A crucial intermediate for this isomer is 4-fluoro-N-methyl-3-nitroaniline, which can be prepared by the methylation of 4-fluoro-3-nitroaniline (B182485) using formaldehyde (B43269) in sulfuric acid. google.com This highlights how different synthetic strategies are required to access specific isomers.

The differing positions of the electron-withdrawing nitro group and the electronegative fluorine atom create distinct electronic environments on the benzene ring. In this compound, the position para to the strongly deactivating nitro group is activated towards nucleophilic aromatic substitution. This makes the fluorine atom susceptible to displacement by various nucleophiles. In contrast, in 4-Fluoro-N-methyl-3-nitrobenzamide, the fluorine atom is meta to the nitro group, rendering it less reactive towards nucleophilic attack. This differential reactivity is a key feature that medicinal chemists and synthetic chemists exploit when designing synthetic routes to more complex molecules.

A comparison of the properties of these isomers is presented in the table below.

| Property | This compound | 4-Fluoro-N-methyl-3-nitrobenzamide |

| Molecular Formula | C₈H₇FN₂O₃ | C₈H₇FN₂O₃ |

| Molecular Weight | 198.15 g/mol | 198.15 g/mol |

| CAS Number | 658700-20-0 | 475216-25-2 nih.gov |

| Typical Precursor | 3-Fluoro-4-nitrobenzoic acid chemicalbook.combiosynth.com | 4-Fluoro-3-nitrobenzoic acid prepchem.com |

| Reactivity of Fluoro Group | Activated towards nucleophilic substitution | Less activated towards nucleophilic substitution |

This table is generated based on available data for the specified compounds and general chemical principles.

Systematic Structural Variations for Scaffold Exploration

The concept of a "scaffold" is central to medicinal chemistry, representing the core structure of a molecule from which analogues can be derived. This compound is an excellent starting point for scaffold exploration due to its multiple functionalization points. Systematic structural variations can be introduced to probe the structure-activity relationship (SAR) of a compound series, aiming to optimize properties such as potency, selectivity, and pharmacokinetic profile.

One of the primary transformations is the reduction of the nitro group to an amine. This introduces a new point for diversification, as the resulting aniline (B41778) can undergo a wide array of reactions, including acylation, alkylation, and sulfonylation, to name a few. The presence of the fluorine atom and the N-methylamide group can modulate the properties of the resulting derivatives.

Furthermore, the amide bond itself can be a target for modification. While generally stable, it can be hydrolyzed or, more synthetically useful, the N-methyl group can be replaced with other alkyl or aryl groups to explore the impact of this substitution on biological activity.

The fluorine atom, as mentioned, can be displaced by nucleophiles, allowing for the introduction of a wide range of functionalities at this position. This is particularly valuable in the context of creating libraries of compounds for high-throughput screening.

The exploration of new and unusual scaffolds is a key strategy in medicinal chemistry to access novel chemical space and develop drugs with new mechanisms of action. rsc.org The nitrobenzamide core, as exemplified by this compound, can be considered a "privileged scaffold" in certain contexts, as it appears in various biologically active molecules. For instance, derivatives of 4-substituted-3-nitrobenzamide have been synthesized and evaluated for their anti-tumor activities. nih.gov

An example of systematic variation can be seen in the development of novel therapeutics based on the nitroimidazole scaffold, where modifications to the core structure have led to the discovery of potent drugs. nih.govresearchgate.net A similar approach can be envisaged for the this compound scaffold, where each component of the molecule can be systematically altered to build a comprehensive understanding of its chemical and biological potential.

The following table outlines potential structural modifications to the this compound scaffold and their synthetic rationale.

| Modification Site | Potential Variation | Synthetic Rationale |

| Nitro Group | Reduction to amine, subsequent acylation, alkylation, etc. | Introduces a versatile functional group for diversification. |

| Fluorine Atom | Nucleophilic aromatic substitution with various nucleophiles (e.g., O, N, S-based). | Allows for the introduction of a wide range of substituents to probe SAR. |

| Amide N-H | Replacement of methyl group with other alkyl or aryl groups. | Can be achieved by starting with different primary amines during the initial amidation. |

| Aromatic Ring | Introduction of additional substituents. | Can be accomplished by using more complex starting materials or through electrophilic aromatic substitution on activated derivatives. |

This table provides a conceptual framework for the systematic exploration of the this compound scaffold.

This compound and its positional isomers are valuable building blocks in synthetic and medicinal chemistry. The distinct reactivity conferred by the specific arrangement of their functional groups allows for a wide range of chemical transformations. Through systematic structural variations of the core scaffold, chemists can generate diverse libraries of compounds for the discovery of new bioactive molecules. The strategic application of this versatile building block will undoubtedly continue to contribute to the advancement of chemical synthesis and drug discovery.

Computational and Theoretical Studies in the Chemical Exploration of 3 Fluoro N Methyl 4 Nitrobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations would be employed to understand the fundamental electronic properties of 3-Fluoro-N-methyl-4-nitrobenzamide.

A Frontier Molecular Orbital (FMO) analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.

An Electrostatic Potential (ESP) map would be generated to visualize the charge distribution on the molecular surface. This map uses a color scale to indicate regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, typically shown in blue). For this compound, one would expect to see negative potential around the oxygen atoms of the nitro and amide groups, and the fluorine atom, indicating their nucleophilic character. Regions of positive potential would likely be found around the hydrogen atoms and the carbonyl carbon.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling could be used to predict the mechanisms of reactions involving this compound.

Given the presence of a good leaving group (fluorine) and a strong electron-withdrawing group (nitro), the molecule is a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational methods would be used to locate the transition state structures for the attack of a nucleophile on the aromatic ring. The geometry and energy of these transition states would provide insight into the reaction's feasibility and regioselectivity.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile could be constructed. This profile would illustrate the energy changes that occur throughout the course of a reaction, allowing for the determination of activation energies and reaction enthalpies. This information is critical for understanding the kinetics and thermodynamics of the transformation.

Theoretical Spectroscopic Characterization and Validation

Computational methods can predict various types of spectra for a molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the compound.

Table 2: Hypothetical Theoretical Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peaks/Shifts |

| 1H NMR | Data not available |

| 13C NMR | Data not available |

| IR Spectroscopy | Data not available |

| UV-Vis Spectroscopy | Data not available |

Note: The data in this table are illustrative and would need to be generated through specific computational software.

Prediction of Nuclear Magnetic Resonance (NMR) Parameters

Computational chemistry provides powerful tools for the a priori prediction of Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict the chemical shifts (δ) for ¹H, ¹³C, ¹⁹F, and ¹⁵N isotopes. These predictions are instrumental in the structural elucidation and verification of synthesized compounds like this compound.

The standard approach involves geometry optimization of the molecule's structure using a suitable level of theory (e.g., DFT with a functional like B3LYP) and a basis set (e.g., 6-311+G(d,p)). Following optimization, the NMR shielding constants are calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are then obtained by referencing the calculated shielding constants to those of a standard compound, such as tetramethylsilane (B1202638) (TMS).

These theoretical calculations can help in assigning the signals in an experimental spectrum, especially for a molecule with a complex substitution pattern on the benzene (B151609) ring. For this compound, computational predictions would be crucial in distinguishing the signals of the aromatic protons and carbons, which are influenced by the electronic effects of the fluoro, nitro, and N-methylbenzamide groups.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Below is a representative table illustrating the type of data that would be generated from a computational NMR prediction study. This data is a hypothetical example and not from a published computational study.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 138.2 |

| 2 | 8.15 | 120.5 |

| 3 | - | 155.9 (d, ¹JCF = 252 Hz) |

| 4 | - | 142.1 |

| 5 | 7.98 | 125.7 |

| 6 | 8.32 | 129.4 |

| C=O | - | 164.5 |

| N-CH₃ | 3.05 | 27.1 |

| N-H | 8.60 | - |

Vibrational Spectroscopy (IR, Raman) Analysis and Interpretation

Computational methods are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can determine the frequencies and intensities of the normal modes of vibration. These calculated spectra serve as a valuable guide for interpreting experimental IR and Raman data.

The process typically begins with the optimization of the molecular geometry. Subsequently, a frequency calculation is performed at the same level of theory. The resulting vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method.

For this compound, a theoretical vibrational analysis would help in assigning the characteristic absorption bands corresponding to the various functional groups. This includes the N-H and C=O stretching of the amide group, the symmetric and asymmetric stretching of the nitro group, the C-F stretching, and the various aromatic C-H and C-C vibrations.

Hypothetical Predicted Vibrational Frequencies for this compound

The following table is a hypothetical representation of predicted vibrational frequencies and their assignments. This data is for illustrative purposes and is not derived from actual computational results.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3350 | ν(N-H) | N-H stretching |

| 3100 | ν(C-H) | Aromatic C-H stretching |

| 2950 | ν(C-H) | Methyl C-H stretching |

| 1680 | ν(C=O) | Amide I (C=O stretching) |

| 1600 | ν(C=C) | Aromatic C=C stretching |

| 1540 | νas(NO₂) | Asymmetric NO₂ stretching |

| 1520 | δ(N-H) | Amide II (N-H bending) |

| 1350 | νs(NO₂) | Symmetric NO₂ stretching |

| 1250 | ν(C-N) | C-N stretching |

| 1150 | ν(C-F) | C-F stretching |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape, flexibility, and intermolecular interactions of a molecule like this compound.

The simulation would typically involve placing the molecule in a solvent box (e.g., water or a non-polar solvent) and running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample a wide range of conformations. Analysis of the simulation trajectory can provide information on dihedral angle distributions, root-mean-square deviation (RMSD) of atomic positions, and the formation of any intramolecular hydrogen bonds. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in its environment. For this compound, understanding its conformational preferences is a key step in rationalizing its chemical reactivity and potential biological activity.

Future Directions and Perspectives in the Synthetic Chemistry of 3 Fluoro N Methyl 4 Nitrobenzamide

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-Fluoro-N-methyl-4-nitrobenzamide will likely be heavily influenced by the principles of green and flow chemistry, aiming for processes that are not only efficient but also environmentally responsible.

Green Chemistry Approaches

The adoption of green chemistry principles is a growing trend in the synthesis of aromatic amides. numberanalytics.com Future synthetic routes for this compound are expected to incorporate several green aspects. A key focus will be the replacement of hazardous reagents and solvents with safer alternatives. rsc.org For instance, the amidation step, traditionally carried out using stoichiometric coupling agents that generate significant waste, could be replaced by catalytic methods. numberanalytics.com The use of biocatalysts, such as immobilized lipases, offers a mild and selective alternative for amide bond formation. acs.org

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents is a significant area of interest. rsc.orgresearchgate.net Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for the synthesis of aromatic amides. numberanalytics.com A scalable and sustainable methodology for synthesizing N-substituted amides from nitroarenes in aqueous media has been reported, which could be adapted for this compound, reducing the reliance on volatile organic solvents. researchgate.net

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Proposed Application | Potential Benefits |

| Catalysis | Use of biocatalysts (e.g., lipases) for amidation. | High selectivity, mild reaction conditions, reduced waste. |

| Alternative Solvents | Water-based synthesis or solvent-free conditions. | Reduced environmental impact, improved safety. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis. | Faster reaction rates, higher yields. numberanalytics.com |

| Atom Economy | Direct amidation of carboxylic acids. numberanalytics.com | Minimized byproduct formation. |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, presents numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. numberanalytics.comamt.uk The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Nitration reactions, which are often highly exothermic, can be performed more safely in flow reactors due to the excellent temperature control. amt.uk Similarly, amidation reactions can be streamlined in a flow setup. researchgate.net A two-step chemo-enzymatic flow method for esterification and amidation of phenolic acids has been successfully demonstrated, highlighting the potential for multi-step syntheses in continuous systems. acs.org This approach could be adapted for the synthesis of this compound, integrating the amidation and potentially other reaction steps into a single, automated process. The use of packed-bed reactors with immobilized catalysts or reagents can further simplify purification and product isolation. acs.org

Exploration of Unprecedented Chemical Transformations

Beyond refining existing synthetic routes, future research will likely focus on discovering novel chemical reactions to construct and modify this compound, unlocking new synthetic possibilities.

Catalyst Development for Targeted Reactions

The development of novel catalysts is crucial for achieving selective transformations on a multifunctional molecule like this compound. For instance, new catalytic systems for the regioselective reduction of the nitro group in the presence of the fluoro and amide functionalities would be highly valuable. While methods for the selective reduction of aromatic nitro groups exist, developing catalysts that are more efficient, cheaper, and operate under milder conditions remains an active area of research. researchgate.netcommonorganicchemistry.com

Organocatalysis is an emerging field that offers metal-free alternatives for various organic transformations, which can be simpler and more environmentally friendly. nih.gov The development of organocatalysts for the direct C-H functionalization of the aromatic ring could provide new avenues for introducing additional substituents onto the this compound scaffold.

Photochemical or Electrochemical Approaches

Photochemistry and electrochemistry offer unique opportunities for activating molecules and driving reactions that are not easily achievable through traditional thermal methods. rsc.orgresearchgate.net The photochemical properties of nitroaromatic compounds are well-documented and could be harnessed for novel transformations. rsc.orgnih.gov For example, photo-induced reactions could potentially be used for selective functionalization or for the controlled release of nitric oxide from the molecule, which has therapeutic applications. rsc.org

Electrochemical methods provide a green and reagentless approach to synthesis. nih.gov Electrochemical amidation of benzoic acids has been demonstrated, and similar strategies could be developed for the synthesis of this compound. researchgate.netresearchgate.net Furthermore, electrochemical reduction of the nitro group offers a controlled and often more selective alternative to chemical reducing agents. acs.org

Advancements in its Application as a Multifunctional Synthetic Precursor

The presence of three distinct functional groups—a fluoro group, a nitro group, and a secondary amide—makes this compound a highly versatile synthetic precursor. Future research is expected to capitalize on this multifunctionality to access a wider range of complex molecules.

The selective transformation of each functional group is key to its utility. The nitro group can be reduced to an amine, which can then undergo a plethora of further reactions such as diazotization, acylation, or alkylation. wikipedia.orgorganic-chemistry.orggoogle.com The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), a reaction that is facilitated by the electron-withdrawing nitro group. vapourtec.com This allows for the introduction of a wide variety of nucleophiles at this position. The amide group itself can be hydrolyzed or potentially participate in cyclization reactions.

The strategic and sequential manipulation of these functional groups can lead to the synthesis of diverse heterocyclic compounds and other complex molecular architectures that are of interest in medicinal chemistry and materials science. acs.orgmdpi.comnih.gov

Integration into Polymer Synthesis

The molecular architecture of this compound makes it an intriguing candidate for the development of novel polymers. The presence of the nitro and fluoro groups offers multiple chemical handles for polymerization reactions.

A primary future direction lies in the transformation of this compound into a bifunctional monomer suitable for step-growth polymerization. The reduction of the nitro group to an amine is a well-established chemical transformation. This would yield 3-fluoro-N-methyl-4-aminobenzamide, a molecule that could act as a monomer in the synthesis of aromatic polyamides. The resulting polyamides would feature a fluorine atom and an N-methyl group on the polymer backbone, which could impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and altered liquid crystalline behavior. The synthesis of aromatic polyamides from fluoronitro-aromatic precursors, followed by the reduction of the nitro group, is a known strategy in polymer chemistry. ntu.edu.tw

Another potential route for polymer synthesis involves leveraging the reactivity of the aryl-fluorine bond, which is activated by the electron-withdrawing nitro group. This allows for nucleophilic aromatic substitution (SNA_r) reactions. Consequently, this compound could be explored as a monomer in polycondensation reactions with bisphenols or other bis-nucleophiles to create poly(ether-amide)s. In this scenario, the nitro group would remain as a pendant group on the polymer chain, offering a site for post-polymerization modification.

The table below outlines potential polymer architectures that could be investigated.

| Polymerization Strategy | Potential Monomer Derived from this compound | Resulting Polymer Class | Anticipated Polymer Properties |

| Nitro Group Reduction and Polycondensation | 3-Fluoro-N-methyl-4-aminobenzamide | Aromatic Polyamides | High thermal stability, enhanced solubility, potential for liquid crystallinity. |

| Nucleophilic Aromatic Substitution | This compound | Poly(ether-amide)s | Functional polymers with pendant nitro groups for further modification, tunable optical properties. |

The synthesis of high-molecular-weight aromatic polyamides often requires careful optimization of reaction conditions. mdpi.com Future work should focus on developing efficient and controlled polymerization methods for monomers derived from this compound.

Material Science Applications (Non-Biological)

The distinct electronic and structural features of this compound suggest its potential utility in various non-biological material science applications.

The combination of a fluorine atom and a polar nitro group could lead to interesting dielectric properties. Fluoropolymers are known for their low dielectric constants and high dielectric strength, making them excellent insulators. alfa-chemistry.comdaikinchemicals.com Conversely, the highly polarizable nitro group could increase the dielectric constant. The interplay of these two functional groups in materials incorporating this compound could result in novel dielectric materials for applications in electronic components, such as capacitors and insulators.

Furthermore, nitroaromatic compounds are known to exhibit nonlinear optical (NLO) properties. Research on other fluoronitro-aromatic molecules has demonstrated their potential as NLO materials. nih.gov The non-centrosymmetric nature of this compound, coupled with the electron-withdrawing nitro group, suggests that it could possess significant second-order NLO activity. Future research could involve the growth of single crystals of this compound and the characterization of their NLO properties. Alternatively, it could be incorporated as a chromophore into a polymer matrix to create poled films for electro-optic applications.

The energetic nature of the nitro group also points towards potential applications in the field of energetic materials. The benzamide (B126) backbone provides a stable scaffold, and the fluorine atom can increase the density and thermal stability of the compound.

The table below summarizes the potential non-biological material science applications.

| Potential Application Area | Key Functional Groups | Prospective Material Property |

| Dielectric Materials | Fluoro and Nitro Groups | Tunable dielectric constant and low dielectric loss. |

| Nonlinear Optics | Nitro Group and Asymmetric Structure | Second-order nonlinear optical activity for frequency doubling or electro-optic modulation. |

| Energetic Materials | Nitro Group | High energy density and thermal stability. |

Interdisciplinary Research Synergies in Organic and Computational Chemistry

A comprehensive understanding and exploitation of the potential of this compound will greatly benefit from a close collaboration between synthetic organic chemists and computational chemists.

Computational chemistry, particularly using methods like density functional theory (DFT), can provide valuable insights that can guide and accelerate experimental research. For instance, computational studies can predict the molecular geometry, electronic structure, and spectroscopic properties of this compound. These theoretical data can aid in the interpretation of experimental results and provide a deeper understanding of the compound's reactivity.

One of the key areas for synergistic research is in the prediction of the material properties discussed earlier. Computational modeling can be used to estimate the dielectric tensor and the nonlinear optical hyperpolarizability of the molecule. Such calculations can help to prioritize experimental efforts towards the most promising applications. For example, ab initio quantum chemical calculations have been successfully used to predict the NLO behavior of related nitroaromatic compounds. nih.gov

Furthermore, computational chemistry can be instrumental in elucidating the mechanisms of the proposed polymerization reactions. By modeling the reaction pathways and transition states, it is possible to optimize reaction conditions and predict the feasibility of different synthetic routes.

The synergy between experimental and computational approaches is highlighted in the following table.

| Research Area | Experimental Organic Chemistry | Computational Chemistry |

| Synthesis and Reactivity | Development of synthetic routes to the compound and its derivatives. Study of its reactivity in polymerization and functionalization reactions. | Elucidation of reaction mechanisms, prediction of reaction kinetics, and identification of key intermediates and transition states. |

| Material Property Characterization | Synthesis of materials incorporating the compound. Measurement of dielectric, nonlinear optical, and other physical properties. | Prediction of molecular and bulk material properties, such as dielectric constant, hyperpolarizability, and crystal packing, to guide material design. |

| Spectroscopic Analysis | Acquisition and interpretation of NMR, IR, and other spectroscopic data for structural confirmation. | Calculation of theoretical spectra to aid in the assignment of experimental signals and to understand the relationship between structure and spectroscopic signatures. |

Q & A

Q. What are the optimized synthetic routes for 3-Fluoro-N-methyl-4-nitrobenzamide?

The synthesis typically involves acylation of 4-fluoro-3-nitrobenzoic acid using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by coupling with methylamine. For example, describes a similar protocol where 4-fluoro-3-nitrobenzoic acid reacts with SOCl₂ in toluene under reflux to form the acyl chloride, which is then treated with methylamine to yield the final product . Alternative methods use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation under low temperatures (-50°C), as shown in benzamide synthesis studies .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., fluorine at C3, nitro at C4) and methylamide functionality.

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups .

- Mass Spectrometry (MS) : For molecular weight verification (expected m/z ~212.15 g/mol) and fragmentation pattern analysis.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) .

Q. How can researchers purify this compound effectively?

Recrystallization using polar aprotic solvents (e.g., ethanol or acetone) is common. Column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 3:1 ratio) can resolve impurities, especially nitro byproducts .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in substitution reactions?

The electron-withdrawing nitro and fluorine groups activate the benzene ring toward nucleophilic aromatic substitution (NAS) at C5, where the meta-directing effects of the nitro group dominate. For example, under basic conditions, hydroxide or amine nucleophiles can displace the fluorine atom, forming derivatives like 3-amino-N-methyl-4-nitrobenzamide . Kinetic studies using UV-Vis spectroscopy or HPLC can monitor reaction progress .

Q. How does pH influence the stability and fluorescence properties of nitrobenzamide derivatives?

The nitro group is sensitive to reductive degradation under acidic conditions (pH < 4), forming amine intermediates. In contrast, alkaline conditions (pH > 9) may hydrolyze the amide bond. Fluorescence intensity peaks near neutral pH (6–8), as observed in spectrofluorometric studies of similar nitrobenzamides .

Q. What strategies validate the biological activity of this compound against enzyme targets?

- Enzyme Inhibition Assays : Test interactions with phosphopantetheinyl transferases (PPTases), which are critical in bacterial fatty acid synthesis. Use kinetic assays (e.g., NADH oxidation) to measure IC₅₀ values .

- Molecular Docking : Model the compound’s binding affinity to PPTase active sites using software like AutoDock Vina, leveraging the nitro group’s electron-deficient nature for π-π stacking .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for nitrobenzamides?

Cross-validate experimental NMR results with computational predictions (e.g., density functional theory (DFT) calculations) and reference databases like NIST Chemistry WebBook . For example, unexpected shifts may arise from solvent effects or tautomerism, requiring 2D NMR (COSY, NOESY) for resolution .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.